molecular formula C10H9BrN2O B8803569 1-(3-(Bromomethyl)-1H-indazol-1-yl)ethanone

1-(3-(Bromomethyl)-1H-indazol-1-yl)ethanone

Cat. No. B8803569
M. Wt: 253.09 g/mol
InChI Key: QTHKKKJTLLDXAQ-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-1H-indazol-1-yl)ethanone is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(Bromomethyl)-1H-indazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Bromomethyl)-1H-indazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

1-[3-(bromomethyl)indazol-1-yl]ethanone

InChI

InChI=1S/C10H9BrN2O/c1-7(14)13-10-5-3-2-4-8(10)9(6-11)12-13/h2-5H,6H2,1H3

InChI Key

QTHKKKJTLLDXAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=N1)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Acetyl-3-methyl-1H-indazole (5.77 g, 33.1 mmol) in CCl4 (150 mL) was treated with N-bromosuccinimide (6.49 g, 36.5 mmol) and benzoyl peroxide (0.80 g, 3.3 mmol) and the mixture was heated at 70° C. for 16 h. The mixture was concentrated and the residue quickly filtered through a plug of flash silica eluting with 0→5% EtOAc in hexane to give the crude title compound contaminated with traces of dibromide and starting material. This was conveniently used directly in subsequent reactions without further purification.
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 320 g (1.84 mol) of 1-acetyl-3-methylindazole, 327 g (1.84 mol) of N-bromosuccinimide and 3 liters of carbon tetrachloride solution containing 0.2 g of benzoyl peroxide was refluxed over a 2-hour period as the mixture was irradiated with light. After cooling to room temperature, 0.2 g of benzoyl peroxide was further added, and the reaction mixture was refluxed for additional three hours. After conclusion of the refluxing step, the reaction mixture was cooled to 20° C. to precipitate succinimide. The precipitate of succinimide was filtered out, and the filtrate was concentrated under reduced pressure. To the residue was added 1.2 liters of n-hexane to precipitate crystals. The crystals was filtered off, and washed with n-hexane. Thus, 275 g of crude bromomethyl body was obtained. It was found from measurements of thin-layer chromatograph and NMR spectrum that the crude bromomethyl body was contaminated by about 17% of dibromomethyl body.
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
327 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
bromomethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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